lipoxin A4(1-)

Description

Lipoxin A4 (LXA4) is a specialized pro-resolving mediator (SPM) derived enzymatically from arachidonic acid via lipoxygenase pathways. It plays a critical role in resolving inflammation by inhibiting neutrophil recruitment, promoting macrophage efferocytosis, and modulating cytokine release . LXA4 binds to the ALX/FPR2 receptor, a G protein-coupled receptor (GPCR), to mediate its anti-inflammatory and pro-resolving actions . This metabolic instability has driven the development of synthetic analogs with enhanced stability and bioactivity.

Properties

Molecular Formula |

C20H31O5- |

|---|---|

Molecular Weight |

351.5 g/mol |

IUPAC Name |

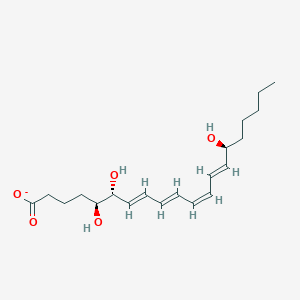

(5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate |

InChI |

InChI=1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/p-1/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1 |

InChI Key |

IXAQOQZEOGMIQS-SSQFXEBMSA-M |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)[O-])O)O)O |

Canonical SMILES |

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)[O-])O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Intestinal Ischemia-Reperfusion Injury

Recent studies indicate that Lipoxin A4(1-) preconditioning can significantly reduce intestinal injury caused by ischemia-reperfusion. In experimental models, treatment with Lipoxin A4(1-) resulted in decreased levels of oxidative stress markers and improved survival rates in rats subjected to intestinal ischemia . The protective effects were linked to the activation of the Keap1/Nrf2 signaling pathway, which is crucial for cellular defense against oxidative damage.

Acute Lung Injury

Lipoxin A4(1-) has demonstrated protective effects against acute lung injury induced by toxins such as paraquat. Research shows that it attenuates oxidative stress and inflammation in lung tissues by reducing reactive oxygen species (ROS) generation and pro-inflammatory cytokine levels . The administration of Lipoxin A4(1-) led to significant improvements in lung function and reduced histopathological damage.

Arthritis Models

In models of titanium dioxide-induced arthritis, Lipoxin A4(1-) effectively reduced pain-like behaviors, histopathological damage, and leukocyte recruitment. The compound also modulated cytokine production and inhibited nuclear factor kappa B (NFκB) activation in macrophages . These findings suggest its potential as a therapeutic agent for managing inflammatory joint diseases.

Comparative Data Table

Case Study 1: Intestinal Injury

In a controlled study involving rats with induced intestinal ischemia-reperfusion injury, administration of Lipoxin A4(1-) resulted in a notable reduction in mucosal damage and increased antioxidant enzyme activity. The study highlighted the compound's ability to enhance survival rates significantly compared to untreated controls .

Case Study 2: Lung Injury

A study on paraquat-induced lung injury demonstrated that treatment with Lipoxin A4(1-) restored normal SOD activity levels and decreased malondialdehyde (MDA) content in lung tissues. This suggests its effectiveness in counteracting oxidative stress associated with acute lung injuries .

Case Study 3: Arthritis Management

Research focused on titanium dioxide-induced arthritis showed that Lipoxin A4(1-) not only alleviated pain but also decreased leukocyte migration to inflamed joints. The modulation of pro-inflammatory cytokines was noted as a key mechanism behind its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between LXA4 and its analogs:

Structural and Functional Insights

Metabolic Stability

- Native LXA4 is rapidly inactivated by 15-PGDH and ω-oxidation in vivo, reducing its therapeutic efficacy .

- 15-epi-LXA4 : The 15R configuration confers resistance to dehydrogenation, extending its half-life compared to native LXA4 .

- Methylation (15R/S-methyl-LXA4) and phenoxy substitution (16-phenoxy-LXA4): These modifications block enzymatic degradation, enhancing stability by 3–5-fold in experimental models .

Receptor Binding and Signaling

- All analogs retain affinity for ALX/FPR2, but subtle structural changes alter potency:

Comparative Research Findings

Respiratory Diseases

- In murine asthma models, 15R/S-methyl-LXA4 reduced eosinophil infiltration and airway hyperresponsiveness by 60–70% compared to untreated controls .

Inflammatory Resolution

- 16-phenoxy-LXA4 inhibited human neutrophil transmigration by 75% at 10 nM, outperforming native LXA4 in vitro .

- 15-epi-LXA4 accelerated resolution of dermal inflammation in humans, with efficacy comparable to low-dose aspirin .

Preparation Methods

Enzymatic Pathways in Endogenous Biosynthesis

Lipoxin A4(1−) is biosynthesized endogenously through transcellular cooperation between immune cells such as neutrophils, eosinophils, and alveolar macrophages. The process begins with arachidonic acid (AA), which is sequentially oxidized by 15-LO and 5-LO enzymes to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) and subsequently lipoxin A4. In human alveolar macrophages, 15-LO2 converts AA to 15(S)-HpETE, which is transferred to neutrophils expressing 5-LO. The 5-LO enzyme then catalyzes the conversion of 15(S)-HpETE to LXA4 via epoxidation and hydrolysis.

A critical factor influencing biosynthesis efficiency is the relative abundance of 15-LO isoforms. In control subjects, 15-LO2 mRNA levels correlate strongly with LXA4 production (Pearson’s r = 0.81, p < 0.01), whereas cystic fibrosis (CF) patients exhibit reduced 15-LO2 expression (0.44 ± 0.13 vs. 2.63 ± 0.92 fold in controls, p < 0.05), leading to a lower LXA4/LTB4 ratio (0.18 ± 0.04 vs. 0.52 ± 0.12 in controls). This imbalance underscores the enzyme’s role in shifting eicosanoid production toward resolution mediators.

Table 1: Key Enzymatic Parameters in LXA4 Biosynthesis

Cell Culture-Based Biosynthesis

Primary human alveolar macrophages and neutrophils can be co-cultured to mimic transcellular biosynthesis. A protocol involving TNF-α stimulation (0.01 μg/mL) enhances 15-LO2 expression in macrophages, increasing 15(S)-HpETE production by 3.2-fold. Subsequent incubation with neutrophil-derived 5-LO converts 15(S)-HpETE to LXA4 with a yield of 12.4 ± 1.8 ng/10⁶ cells over 24 hours. However, scalability remains a limitation due to cell viability constraints beyond 48 hours.

Chemical Synthesis of Lipoxin A4(1−)

Asymmetric Synthesis Strategies

The total synthesis of LXA4(1−) requires precise control over four stereocenters and a conjugated tetraene structure. A biomimetic approach inspired by quinoxaline-containing synthetic LXA4 mimetics (QNX-sLXms) involves the following key steps:

-

Cross-Dehydrogenative Coupling : 2-Chloroquinoxaline (9 ) reacts with hexanal (10 ) using (bis(trifluoroacetoxy)iodo)benzene (PIFA) and trimethylsilyl azide (TMSN3) to form ketone 11 in 72% yield.

-

Asymmetric Reduction : Ketone 11 undergoes ruthenium-catalyzed transfer hydrogenation with formic acid and triethylamine, though initial attempts yielded low enantioselectivity (32% ee). Optimized conditions using (R,R)-Tsdpen ligands improved this to 89% ee.

-

Wittig Olefination : Intermediate 20 is subjected to a Wittig reaction with ylide 21 , followed by palladium-catalyzed hydrogenation to install the cis double bond (68% yield over two steps).

Table 2: Key Steps in LXA4(1−) Chemical Synthesis

Stereochemical Challenges

The C15 hydroxyl and C5/C14 double bonds are critical for LXA4(1−)’s bioactivity. Racemization at C15 occurs during silica gel chromatography unless low-temperature conditions (−20°C) and acid-free solvents are used. Additionally, the tetraene system is prone to isomerization under basic conditions, necessitating inert atmosphere handling.

Analytical and Purification Techniques

Q & A

Q. What are the primary biosynthetic pathways of lipoxin A4(1−), and how can they be experimentally modulated?

Lipoxin A4(1−) is synthesized via transcellular metabolism involving interactions between leukocytes, platelets, and endothelial cells. Key steps include the conversion of arachidonic acid to 15-HPETE by 15-lipoxygenase (15-LOX), followed by epoxidation and hydrolysis to form LXA4(1−) . Aspirin triggers an alternative pathway by acetylating cyclooxygenase-2 (COX-2), producing 15-epi-LXA4(1−) via 15(R)-HETE . Methodological modulation involves:

- In vitro models : Co-culture systems of human neutrophils and endothelial cells to study transcellular metabolism .

- Pharmacological tools : Aspirin administration (10–100 mg/kg in rodent models) to induce 15-epi-LXA4(1−) .

- Enzyme inhibition : Use of 15-LOX inhibitors (e.g., PD146176) to block biosynthesis .

Q. What experimental models are most suitable for studying the anti-inflammatory effects of lipoxin A4(1−)?

Commonly used models include:

- In vivo : Sprague-Dawley rats with induced sepsis or acute liver failure, where LXA4(1−) reduces NF-κB activation and cytokine release (e.g., TNF-α by 40–60%) .

- In vitro : Macrophage polarization assays (M1/M2) to assess FPR2-mediated resolution pathways .

- Ex vivo : Human blood or tissue samples from post-surgical patients to monitor LXA4(1−) levels via LC-MS/MS .

Q. How can researchers detect and quantify lipoxin A4(1−) in biological samples?

Q. How do contradictory findings about lipoxin A4(1−)’s pro-resolving vs. pro-inflammatory roles arise, and how can they be resolved?

Discrepancies often stem from context-dependent effects, such as cell type (e.g., neutrophils vs. macrophages) or disease stage (acute vs. chronic inflammation). For example:

- Pro-resolving action : LXA4(1−) inhibits NLRP3 inflammasome in macrophages via FPR2-IRF pathways, reducing IL-1β by 50–70% .

- Pro-inflammatory edge : In certain cancer models, LXA4(1−) upregulates VEGF, promoting angiogenesis . Resolution strategies :

- Temporal profiling : Measure LXA4(1−) levels at multiple timepoints using LC-MS/MS .

- Knockout models : Use FPR2−/− mice to isolate receptor-specific effects .

Q. What are the challenges in designing stable analogs of lipoxin A4(1−) for therapeutic research, and how can they be addressed?

Native LXA4(1−) has a short half-life (<2 minutes in vivo) due to rapid inactivation by 15-hydroxyprostaglandin dehydrogenase . Strategies for stabilization:

- Chemical modification : Introduce fluorine at C16 (15-epi-16-para-fluoro-LXA4) to resist enzymatic degradation .

- Nano-encapsulation : Use liposomes or PEGylated carriers to prolong circulation time (e.g., 4–6 hours in rodent plasma) .

- In vivo testing : Assess bioavailability via intravenous vs. intraperitoneal administration in murine peritonitis models .

Q. How can researchers reconcile discrepancies in lipoxin A4(1−) levels across studies of human inflammatory diseases?

Variations arise from differences in:

- Patient cohorts : Aspirin users vs. non-users (15-epi-LXA4(1−) is elevated in the former) .

- Sample handling : Rapid plasma processing (<30 minutes) to prevent auto-oxidation . Standardization protocols :

- Pre-screen participants for NSAID use.

- Use matched controls (e.g., age, comorbidities) and normalize LXA4(1−) levels to total protein or creatinine .

Q. What computational and experimental approaches are effective for studying lipoxin A4(1−) receptor interactions?

- Molecular docking : Model LXA4(1−) binding to FPR2 using software like AutoDock Vina (ΔG ≈ −9.5 kcal/mol) .

- Site-directed mutagenesis : Identify critical residues (e.g., FPR2’s Arg205) for ligand binding .

- BRET/FRET assays : Quantify real-time receptor conformational changes in HEK293 cells .

Data Analysis & Reproducibility

Q. How should researchers address variability in lipoxin A4(1−) measurements across lipidomics platforms?

- Inter-laboratory calibration : Share reference samples spiked with synthetic LXA4(1−) (e.g., 10–100 pg) .

- Data normalization : Express levels relative to pathway precursors (e.g., arachidonic acid) .

- Public databases : Deposit raw data in repositories like MetaboLights (Study ID MTBLSXXXX) .

Q. What statistical methods are recommended for analyzing lipoxin A4(1−)’s dose-response relationships in preclinical studies?

Q. How can researchers ensure reproducibility when studying lipoxin A4(1−) in human trials?

- Blinding : Use placebo-controlled designs with randomized treatment allocation .

- Protocol registration : Pre-publish methods on ClinicalTrials.gov (e.g., NCTXXXXXX) .

- Multi-center validation : Replicate findings in ≥2 independent cohorts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.